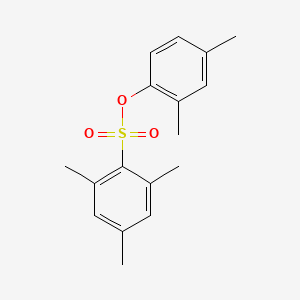![molecular formula C16H20N2O3 B4683086 N-1,3-benzodioxol-5-yl-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B4683086.png)
N-1,3-benzodioxol-5-yl-N'-[2-(1-cyclohexen-1-yl)ethyl]urea
Descripción general
Descripción
N-1,3-benzodioxol-5-yl-N'-[2-(1-cyclohexen-1-yl)ethyl]urea, commonly known as BCEU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BCEU is a urea derivative that has been synthesized through a multistep process and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of BCEU involves its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase. This inhibition results in the accumulation of certain neurotransmitters, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
BCEU has been found to exhibit various biochemical and physiological effects, including the inhibition of cancer cell growth, the inhibition of acetylcholinesterase activity, and the modulation of neurotransmitter levels. BCEU has also been found to exhibit antioxidant properties, which may contribute to its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of BCEU in lab experiments is its ability to inhibit cancer cell growth, making it a potential candidate for cancer research. However, one limitation is that BCEU may exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
For BCEU research include further studies on its potential therapeutic applications, such as its use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies may be conducted on the mechanism of action of BCEU, as well as its potential interactions with other drugs. Finally, studies may be conducted to optimize the synthesis of BCEU, making it more accessible for future research.
Aplicaciones Científicas De Investigación
BCEU has been found to exhibit various therapeutic applications in scientific research. It has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells. BCEU has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of the disease.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(cyclohexen-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c19-16(17-9-8-12-4-2-1-3-5-12)18-13-6-7-14-15(10-13)21-11-20-14/h4,6-7,10H,1-3,5,8-9,11H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLBTNLTVVJSTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonyl}amino)benzoate](/img/structure/B4683004.png)
![methyl 7-methyl-3-(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4683021.png)
![propyl 4-{[3-(2-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B4683028.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4683034.png)
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-phenylacrylamide](/img/structure/B4683037.png)
![N-({[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2,2-dimethylpropanamide](/img/structure/B4683039.png)
![methyl 5-ethyl-2-[({[2-(methylthio)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4683042.png)
![4-[4-(2,4-dimethylphenoxy)butanoyl]morpholine](/img/structure/B4683059.png)

![allyl 3-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B4683074.png)
![2-methoxy-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4683076.png)


![N-(4-acetylphenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4683107.png)